5-(2,3-Dichlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
5-(2,3-Dichlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound that belongs to the oxazolidine family This compound is characterized by the presence of a 2,3-dichlorophenyl group attached to an oxazolidine ring, which contains both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with an appropriate amine and a carbonyl compound under controlled conditions. One common method involves the use of a cyclization reaction where the aldehyde reacts with an amino acid derivative in the presence of a catalyst to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazolidine ring or the phenyl group.
Substitution: Halogen atoms in the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2,3-Dichlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with a similar phenyl group but different ring structure.
Oxaprozin: Contains an oxazole ring and is used as a nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
5-(2,3-Dichlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to its specific oxazolidine ring structure combined with the 2,3-dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO4/c11-6-3-1-2-5(7(6)12)10(8(14)15)4-13-9(16)17-10/h1-3H,4H2,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMOCYWWIAXLGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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